Anthracen-9-ylmethanamine hydrochloride
Description
Anthracen-9-ylmethanamine hydrochloride (CAS: 18004-58-5) is an anthracene derivative with a methylamine group at the 9-position, stabilized as a hydrochloride salt. Its synthesis involves two primary routes:
- Reduction of 9-anthraldehyde oxime using LiAlH₄ in dry THF under argon, followed by HCl treatment to yield the hydrochloride salt (86% yield) .
- Reduction of 9-anthracene carboxaldehyde with NaBH₄ in THF/MeOH, followed by purification via column chromatography .
This compound is notable for its photoreversible properties. Irradiation at 365 nm in methanol converts it into a crosslinked diamine, enabling the production of photoreversible epoxy polymers for advanced material applications .
Properties
Molecular Formula |
C15H14ClN |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
anthracen-9-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H13N.ClH/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15;/h1-9H,10,16H2;1H |
InChI Key |
WYAPSIOWXSDTNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Anthracene-9-carbaldehyde is treated with an ammonia source (e.g., ammonium acetate) in a polar aprotic solvent such as methanol or ethanol. The imine intermediate forms under reflux conditions (70–80°C) over 12–24 hours. Subsequent reduction employs sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. For example, catalytic hydrogenation at 60 psi H2 and 25°C for 6 hours yields the amine.
Key Parameters
- Solvent : Methanol or ethanol (ensures solubility of both aldehyde and ammonia source).
- Catalyst : 5% Pd/C for hydrogenation or NaBH3CN for chemical reduction.
- Yield : 65–75% after hydrochloride salt formation (treatment with HCl in diethyl ether).
Nucleophilic Substitution of 9-Chloromethylanthracene
Alternative routes utilize 9-chloromethylanthracene as a precursor, leveraging nucleophilic substitution with ammonia or amines.
Synthesis of 9-Chloromethylanthracene
Chloromethylation of anthracene is achieved using 1,3,5-trioxane (formaldehyde source) and hydrochloric acid in acetic acid. A phase transfer catalyst (e.g., hexadecyltrimethylammonium bromide) enhances reactivity, enabling a 96% yield at 60°C over 24 hours.
Reaction Equation
$$
\text{Anthracene} + \text{CH}2\text{O} + \text{HCl} \xrightarrow{\text{H}^+, \text{PTC}} \text{9-Chloromethylanthracene} + \text{H}2\text{O}
$$
Amination and Salt Formation
9-Chloromethylanthracene reacts with aqueous ammonia (28%) in acetonitrile at 100°C for 18 hours, followed by HCl treatment to precipitate the hydrochloride salt.
Optimization Insights
- Temperature : Higher temperatures (100°C) reduce reaction time but risk side products.
- Solvent : Acetonitrile improves nucleophilicity of ammonia.
- Yield : 47–53% after purification via silica gel chromatography.
One-Pot Reductive Coupling Approaches
Emerging methodologies adapt one-pot reductive coupling strategies, combining aldehyde reduction and amine protection steps.
Combined Reductive Amination
A mixture of anthracene-9-carbaldehyde, ammonium chloride, and sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature achieves 82% yield in 8 hours. This method avoids isolated imine intermediates, streamlining the process.
Advantages
- Mild Conditions : Room temperature and shorter reaction time.
- Selectivity : STAB minimizes over-reduction of the anthracene core.
Comparative Analysis of Methods
Key Findings
- Phase Transfer Catalysis : Critical for efficient chloromethylation, reducing reaction time and improving yields.
- Solvent Choice : Polar aprotic solvents (acetonitrile, DMF) enhance ammonia nucleophilicity in substitution reactions.
- Green Chemistry : Aqueous-phase reactions with recyclable catalysts align with sustainable practices.
Chemical Reactions Analysis
Types of Reactions
Anthracen-9-ylmethanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can further modify the compound’s structure.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) is a common reducing agent.
Substitution: Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Anthracen-9-ylmethanamine hydrochloride has been investigated for its potential as an anticancer agent. In a study focusing on derivatives of anthracene, compounds related to anthracen-9-ylmethanamine exhibited notable cytotoxic effects against various cancer cell lines, including U87 glioma cells. The synthesized analogs demonstrated enhanced potency compared to traditional chemotherapeutics like doxorubicin, suggesting their viability as novel anticancer agents .
1.2 Mechanism of Action
The mechanism by which anthracen-9-ylmethanamine exerts its effects involves its interaction with cellular pathways. For instance, it has been shown to activate the p53 pathway, which plays a crucial role in regulating the cell cycle and preventing tumor formation. This activation leads to increased apoptosis in cancer cells . Additionally, the compound's ability to intercalate DNA suggests a potential mechanism for its cytotoxicity, akin to that of established DNA intercalators .
Material Science Applications
2.1 Fluorescent Sensors
this compound has been utilized in the development of fluorescent sensors due to its photophysical properties. The incorporation of this compound into polymer matrices has resulted in materials that exhibit aggregation-induced emission (AIE) characteristics, making them suitable for monitoring physiological changes at the subcellular level . These sensors can provide real-time feedback on cellular conditions, enhancing our understanding of biological processes.
2.2 Nanoparticle Formulations
Research has also explored the use of anthracen-9-ylmethanamine in nanoparticle formulations for drug delivery systems. Its hydrophobic nature allows for effective encapsulation within polymeric nanoparticles, which can enhance the bioavailability and targeted delivery of therapeutic agents . This application is particularly relevant in the context of delivering hydrophobic drugs that require solubilization for effective therapeutic action.
Biochemical Studies
3.1 Polyamine Transport
Anthracen-9-ylmethanamine derivatives have been evaluated for their ability to interact with polyamine transport systems within cells. Studies indicate that certain triamine derivatives containing anthracene moieties demonstrate high affinity for polyamine transporters (PAT), which are crucial for cellular uptake of polyamines involved in cell growth and differentiation . This property can be exploited to enhance the delivery of therapeutic agents that rely on these transport mechanisms.
3.2 Structural Studies
The structural properties of this compound have been characterized using various techniques, including X-ray crystallography and spectroscopy. Understanding the molecular structure aids in elucidating its interaction mechanisms with biological targets and helps guide the design of more effective derivatives .
Case Studies
Mechanism of Action
The mechanism of action of anthracen-9-ylmethanamine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Its aromatic structure also allows for π-π interactions with other aromatic compounds, influencing its reactivity and interactions.
Comparison with Similar Compounds
Melitracen Hydrochloride (CAS: 5118-29-6)
Structural Differences :
- Melitracen features a 10,10-dimethylanthracene core with a propanamine side chain containing a dimethylamino group.
- Anthracen-9-ylmethanamine has a simpler methylamine group directly attached to the anthracene.
Functional Implications :
- Pharmacological Activity: Melitracen is a tricyclic antidepressant, acting as a serotonin-norepinephrine reuptake inhibitor (SNRI) .
- Synthetic Complexity: Melitracen’s synthesis requires additional steps to introduce the dimethylamino and propylidene groups, unlike the straightforward reduction pathways for Anthracen-9-ylmethanamine .
| Property | Anthracen-9-ylmethanamine HCl | Melitracen HCl |
|---|---|---|
| Molecular Formula | C₁₅H₁₄ClN | C₂₂H₂₆ClN |
| Molecular Weight (g/mol) | 243.73 | 356.90 |
| Key Application | Photoreversible polymers | Antidepressant therapy |
| Toxicity (Oral LD₅₀) | Not reported | H302 (Harmful if swallowed) |
9-Anthracenemethanol (CAS: 1468-95-7)
Structural Differences :
- The hydroxyl group in 9-anthracenemethanol replaces the methylamine group in Anthracen-9-ylmethanamine.
Functional Implications :
- Reactivity : The hydroxyl group enables esterification or oxidation reactions, whereas the amine group in Anthracen-9-ylmethanamine facilitates salt formation and polymer crosslinking .
- Physical Properties: 9-Anthracenemethanol has a lower molecular weight (208.26 g/mol) and higher polarity due to the -OH group, impacting solubility in organic solvents .
9-(Chloromethyl)anthracene (CAS: 24463-19-2)
Structural Differences :
- A chloromethyl group replaces the methylamine group.
Functional Implications :
- Reactivity : The chloromethyl group is highly electrophilic, making it a precursor for nucleophilic substitution reactions. In contrast, Anthracen-9-ylmethanamine’s amine group participates in acid-base and coordination chemistry .
Comparative Analysis of Amine Derivatives
lists multiple anthracene-based amine hydrochlorides with varying alkyl substituents:
- (Anthracen-9-yl)methylamine HCl (CAS: 136936-99-7): A linear propyl chain may improve solubility in polar aprotic solvents.
Key Trends :
- Lipophilicity : Longer or branched alkyl chains increase logP values, influencing membrane permeability and bioavailability.
- Synthetic Flexibility : The amine group allows modular functionalization, enabling tailored applications in materials science or pharmacology .
Biological Activity
Anthracen-9-ylmethanamine hydrochloride is a compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula C₁₅H₁₄ClN. Its structure consists of an anthracene moiety linked to a methanamine group, which enhances its solubility and stability, making it suitable for biological applications. The hydrochloride form further improves its properties for research and therapeutic use.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Fluorescence Properties : The anthracene moiety allows for strong fluorescence, making it a useful probe in biological imaging and fluorescence microscopy.
- Receptor Interactions : Research indicates that this compound may interact with specific receptors involved in neurological processes, potentially influencing signaling pathways.
- Polyamine Transport : Studies have shown that derivatives of anthracen-9-ylmethanamine can be selectively transported into cells via polyamine transporters, enhancing their cytotoxic effects .
Biological Activity in Cell Lines
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes findings from studies evaluating its efficacy:
Case Studies and Research Findings
- Antitumor Activity : A study evaluating the effects of various anthracene derivatives found that substituents on the anthracene ring significantly influenced their cytotoxicity against cancer cells. Compound 13e exhibited the best anti-glioma activity with an IC50 value of 0.53 µM, indicating its potential as a lead compound for glioma treatment .
- Polyamine Transport : Research on N(1)-(9-anthracenylmethyl)triamines revealed that these compounds had increased potency in DFMO-treated L1210 cells, suggesting that structural modifications can enhance their effectiveness as therapeutic agents .
- Fluorescence Applications : The strong fluorescence properties of this compound have made it a candidate for use in imaging techniques, facilitating the study of cellular processes at high resolution.
Q & A
Q. What is the optimal synthetic route for Anthracen-9-ylmethanamine hydrochloride, and what methodological considerations are critical for yield optimization?
The compound is synthesized via reduction of 9-anthraldehyde oxime using lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) under an argon atmosphere, followed by treatment with HCl to form the hydrochloride salt . Key considerations include:
- Inert atmosphere : Argon prevents oxidation of sensitive intermediates.
- Reagent purity : Anhydrous THF and freshly distilled LiAlH₄ are essential to avoid side reactions.
- Workup : Acidic quenching ensures protonation of the amine to form the stable hydrochloride salt. Yield optimization requires strict temperature control (e.g., maintaining 0–5°C during reduction) and stoichiometric excess of LiAlH₄ (≥2 equiv.).
Q. What analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms the aromatic anthracene backbone and amine proton environment.
- Mass spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ for the free amine).
- X-ray crystallography : Resolves crystal packing and salt formation (HCl coordination).
- UV-Vis/fluorescence : Anthracene derivatives exhibit strong absorbance at ~365 nm, useful for tracking photoreactivity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Nitrile gloves (tested for chemical resistance) and lab coats. Avoid skin contact due to potential sensitization .
- Ventilation : Use fume hoods to mitigate inhalation risks during weighing or reactions.
- Waste disposal : Collect aqueous acidic waste separately; avoid drain disposal due to aromatic amine toxicity .
Advanced Research Questions
Q. How does the anthracene moiety influence the reactivity of this compound in photoreversible polymer applications?
The anthracene core enables [4π+4π] cycloaddition under UV light (365 nm), forming crosslinked networks in epoxy polymers. Neutralizing the hydrochloride salt with KOH releases the free amine, which reacts with epoxy monomers (e.g., diglycidyl ethers). Reversibility is achieved via thermal cleavage of the cycloadduct, making it valuable for self-healing materials .
Q. What mechanistic insights explain the stereoselectivity in reactions involving Anthracen-9-ylmethanamine derivatives?
In Wittig-type reactions, the anthracene ring stabilizes ylides through conjugation, directing regioselectivity. For example, trans-9-(2-phenylethenyl)anthracene forms exclusively due to steric hindrance from the bulky anthracene group, favoring anti-addition . Computational studies (e.g., DFT) can model charge distribution and transition states to predict selectivity.
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies may arise from polymorphic forms or residual solvents. Methodological steps include:
- Solvent screening : Test solubility in polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents.
- Thermogravimetric analysis (TGA) : Detect solvent residues affecting solubility.
- Dynamic light scattering (DLS) : Assess aggregation in aqueous solutions .
Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?
- Storage : Keep in amber vials at –20°C under inert gas to prevent HCl loss or anthracene oxidation.
- Incompatibilities : Avoid strong bases (e.g., NaOH) that deprotonate the amine, or oxidizing agents (e.g., KMnO₄) that degrade the aromatic system .
- Stabilizers : Add radical scavengers (e.g., BHT) in long-term storage solutions .
Methodological Challenges
Q. How can researchers optimize the purification of this compound to achieve >95% purity?
- Recrystallization : Use ethanol/isopropanol mixtures; anthracene derivatives often crystallize with high purity.
- Column chromatography : Employ silica gel with CH₂Cl₂/MeOH (95:5) for the free amine (after neutralization).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve residual oxime or byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
